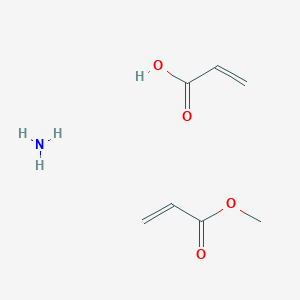
Azane;methyl prop-2-enoate;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane, methyl prop-2-enoate, and prop-2-enoic acid are organic compounds with significant industrial and scientific applications
准备方法
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Methyl Prop-2-enoate (Methyl Acrylate): Methyl acrylate is produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid.
Prop-2-enoic Acid (Acrylic Acid): Acrylic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production.
Industrial Production Methods
Ammonia: The Haber-Bosch process is the primary industrial method for ammonia production.
Methyl Acrylate: Industrial production involves esterification and transesterification processes, often facilitated by the formation of low boiling azeotropes.
Acrylic Acid: Industrial production involves the catalytic oxidation of propylene.
化学反应分析
Types of Reactions
Azane (Ammonia): Undergoes reactions such as oxidation, reduction, and substitution.
Methyl Prop-2-enoate (Methyl Acrylate): Undergoes polymerization, esterification, and transesterification.
Prop-2-enoic Acid (Acrylic Acid): Undergoes polymerization, esterification, and addition reactions.
Common Reagents and Conditions
Ammonia: Common reagents include oxygen (for oxidation) and acids (for substitution).
Methyl Acrylate: Common reagents include methanol and acids for esterification.
Acrylic Acid: Common reagents include alcohols for esterification and various catalysts for polymerization.
Major Products
Ammonia: Produces nitrogen oxides upon oxidation.
Methyl Acrylate: Produces polymers and copolymers used in various applications.
Acrylic Acid: Produces polymers such as polyacrylic acid and superabsorbent polymers.
科学研究应用
Azane, methyl prop-2-enoate, and prop-2-enoic acid have diverse applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis
Biology: Ammonia is a key nitrogen source in biological systems.
Medicine: Acrylic acid derivatives are used in drug delivery systems and medical adhesives.
作用机制
Ammonia: Acts as a nucleophile in substitution reactions and as a reducing agent in redox reactions.
Methyl Acrylate: Undergoes polymerization through free-radical mechanisms, forming long polymer chains.
Acrylic Acid: Polymerizes through free-radical mechanisms, forming polymers with carboxylic acid functionalities.
相似化合物的比较
属性
CAS 编号 |
42262-65-7 |
|---|---|
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
azane;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2.H3N/c1-3-4(5)6-2;1-2-3(4)5;/h3H,1H2,2H3;2H,1H2,(H,4,5);1H3 |
InChI 键 |
WNOWYGZOMSSCHP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C.C=CC(=O)O.N |
相关CAS编号 |
42262-65-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


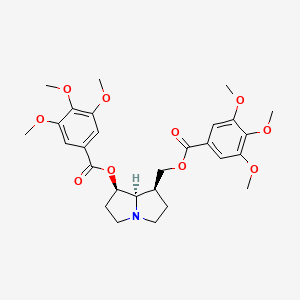
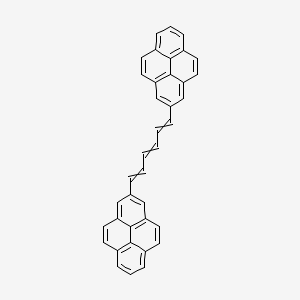
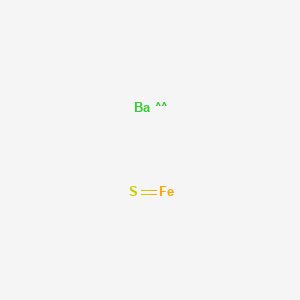
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
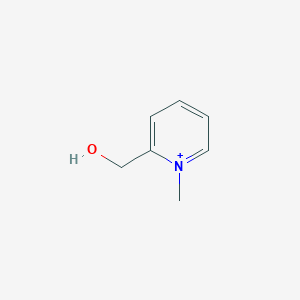



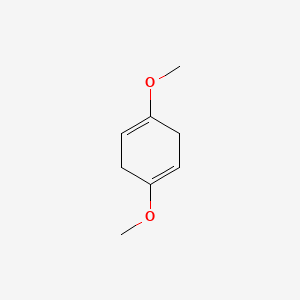
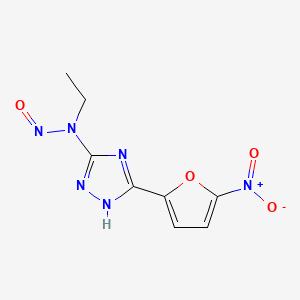
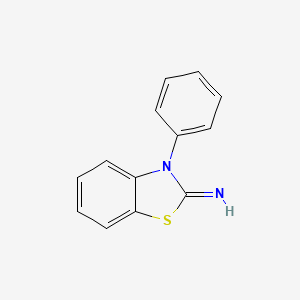
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)

